molecular formula C14H13F3N2O B2516511 (3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one CAS No. 478040-78-7

(3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one

Cat. No. B2516511
CAS RN: 478040-78-7
M. Wt: 282.266
InChI Key: FKGVMUPVWRQQDT-SOFGYWHQSA-N
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Description

“(3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one” is an organic compound that belongs to the class of compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position .


Synthesis Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C14H13F3N2O . The InChI code for this compound is 1S/C14H13F3N2O/c15-14(16,17)13(20)6-8-18-7-5-10-9-19-12-4-2-1-3-11(10)12/h1-4,6,8-9,18-19H,5,7H2/b8-6+ .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 282.27 .

Scientific Research Applications

Regioselectively Controlled Synthesis and Biological Effects A synthesis method for a series of compounds closely related to (3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one has been developed. These compounds were tested for their effects on pathological pain models in mice, with several compounds demonstrating anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders, comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).

Anti-Inflammatory Actions of Related Compounds A series of 1-ethyl- and 1-n-propyl-1, 3, 4, 9-tetrahydropyrano[3, 4-b]indole-1-acetic acids, including a compound named etodolic acid, showed potent anti-inflammatory activity, particularly against chronic rat models of inflammation. These compounds also exhibited a relatively low acute ulcerogenic potential, highlighting their potential therapeutic applications (Martel et al., 1976).

Antiamnestic and Antihypoxic Activities A series of 2-(2-Aminoethoxy)-1-hydroxyethyl derivatives of bicyclic arenes were screened for antiamnestic (AA) and antihypoxic (AH) activities, with some showing superior activity compared to existing compounds. The length of the ethylene linkage in the side chain significantly influenced the activity profile, showcasing the importance of structural features in biological activity (Ono et al., 1995).

Anti-Inflammatory Agents Thiazolyl/Oxazolyl Formazanyl Indoles

A series of synthesized indole compounds were evaluated for their anti-inflammatory activity. The most active compound showed higher percent inhibition of oedema, lower ulcerogenic liability, and acute toxicity than the reference drug phenyl butazone, indicating its potential as an effective anti-inflammatory agent (Singh et al., 2008).

In Vitro and in Vivo Trans-Esterification of Compound A Research on the trans-esterification of a specific compound in the presence of ethanol indicated alterations in the pharmacokinetics of the compound in rats. This provides insights into the metabolic fate and potential interactions of similar compounds when administered in vivo (Chen et al., 2004).

Green Synthesis and Pharmacological Evaluation A one-pot, stepwise green synthesis method was employed to create anti-inflammatory and analgesic compounds. These synthesized compounds exhibited significant anti-inflammatory and analgesic activities, emphasizing the potential of eco-friendly synthesis methods in drug development (Reddy et al., 2021).

Amyloid Detection in the Brain Fluorine-19 MRI Probe

A study explored the features required for a fluorine-19 MRI probe for amyloid detection in the brain. This research is vital for understanding and potentially diagnosing neurodegenerative diseases like Alzheimer's (Yanagisawa et al., 2014).

Safety and Hazards

The safety information for “(3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one” includes the following hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “(3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one” could involve further exploration of its therapeutic potential and development of new useful derivatives.

properties

IUPAC Name

(E)-1,1,1-trifluoro-4-[2-(1H-indol-3-yl)ethylamino]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O/c15-14(16,17)13(20)6-8-18-7-5-10-9-19-12-4-2-1-3-11(10)12/h1-4,6,8-9,18-19H,5,7H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGVMUPVWRQQDT-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCN/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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